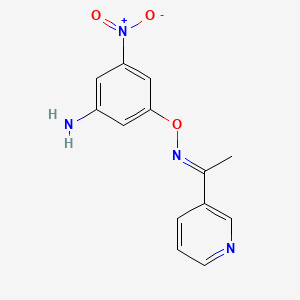

(1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime

Description

Properties

IUPAC Name |

3-nitro-5-[(E)-1-pyridin-3-ylethylideneamino]oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-9(10-3-2-4-15-8-10)16-20-13-6-11(14)5-12(7-13)17(18)19/h2-8H,14H2,1H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAQBEWAPMWOCT-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])N)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC1=CC(=CC(=C1)[N+](=O)[O-])N)/C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime, also known by its CAS number 861409-86-1, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the molecular formula C13H12N4O3 and a molecular weight of 272.26 g/mol. Its structure features a pyridine ring and an oxime functional group, which are known to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, particularly in relation to its efficacy as an acetylcholinesterase (AChE) reactivator and its potential anti-cancer properties.

1. Acetylcholinesterase Reactivation

Research indicates that oxime compounds are critical in the reactivation of AChE inhibited by organophosphates. The compound's efficacy as an AChE reactivator is crucial in treating organophosphate poisoning, where rapid reactivation can be life-saving.

Table 1: AChE Reactivation Potency of Various Oximes

2. Anti-Cancer Activity

Studies exploring the anti-cancer properties of similar oxime derivatives have shown promising results. Compounds with oxime functionalities often exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of related compounds, it was found that certain oximes demonstrated significant activity against leukemia cell lines, with some compounds achieving GI50 values in the nanomolar range.

Table 2: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| N-(2-(4-chloro-phenoxy)-phenylamino)-acetamide | CCRF-CEM | 10 | |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves interaction with enzyme systems such as AChE and possibly other targets involved in cellular signaling pathways.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime typically involves the reaction of 3-amino-5-nitrophenol with pyridine derivatives under controlled conditions. Characterization techniques such as Proton-NMR, Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has demonstrated that this compound exhibits selective cytotoxicity toward certain cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells while sparing normal cells. The mechanism of action is thought to involve interference with cellular pathways critical for cancer cell survival .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. This property opens avenues for developing treatments for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial activity of related compounds and established a correlation between structural features and biological efficacy. Modifications to the nitrophenyl group were found to enhance antimicrobial potency significantly against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on anticancer properties, compounds similar to this compound were tested against various cancer cell lines. Results indicated IC50 values in the low micromolar range, suggesting substantial potential for development into anticancer therapeutics .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative pharmacological or physicochemical studies are scarce, the compound can be analyzed against analogs based on functional groups and structural motifs. Below is a detailed comparison:

Functional Group Analogues

Oxime-Containing Compounds

Tirpate (MBR 6168): Structure: Contains a dithiolane ring, formyl group, and methylcarbamoyl oxime . Key Differences: Tirpate’s dithiolane ring and carbamate group contrast with the pyridine and nitroaniline groups in the target compound. undefined applications for the target compound).

{2-[(Cyclohexyloxy)methyl]phenyl}methanamine :

- Structure : A primary amine with a cyclohexyl ether substituent .

- Key Differences : Lacks the oxime and nitro groups, emphasizing its role as a building block for amines rather than a redox-active species.

Nitroaromatic Compounds

3-Nitroacetophenone Derivatives: Structure: Similar ethanone and nitro groups but without the oxime or amino substituents.

Physicochemical Properties

Structural and Electronic Analysis

- Electron-Withdrawing Effects: The nitro group (-NO₂) in the target compound enhances electrophilicity at the aromatic ring, contrasting with Tirpate’s electron-rich dithiolane ring .

- Chelation Potential: The oxime and amino groups in the target compound may enable metal coordination, a feature absent in simpler nitroaromatics or primary amines.

Q & A

Basic: What are the recommended synthetic pathways for (1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime?

Methodological Answer:

The synthesis typically involves a two-step process:

Formation of the ketone intermediate : React 3-acetylpyridine with a nitration agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group, followed by selective reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) .

Oxime formation : Condense the ketone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux, adjusting pH to 7–8 with sodium acetate. The (1E)-isomer can be isolated via recrystallization or column chromatography, with stereochemistry confirmed by NOESY NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this oxime derivative?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm oxime geometry (E/Z) via coupling constants and NOE correlations. The pyridinyl and nitrophenyl groups exhibit distinct aromatic splitting patterns .

- X-ray Crystallography : Employ SHELXL for structure refinement. Key parameters include anisotropic displacement parameters for heavy atoms and hydrogen bonding analysis (e.g., O–H···N interactions between oxime and amino groups). ORTEP-3 can visualize thermal ellipsoids and molecular packing .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing variations. Strategies include:

- Variable-temperature NMR : Identify broadening or splitting of peaks due to conformational exchange .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/Raman spectra to validate hydrogen bonding networks .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution data with overlapping reflections .

Advanced: What experimental design considerations are critical for bioactivity studies of this oxime?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with known oxime interactions (e.g., antiviral targets like TMV replicase, based on similar compounds in ).

- Dose-Response Assays : Test against viral plaques or enzyme inhibition (IC₅₀) using serial dilutions (1 nM–100 µM). Include ribavirin as a positive control .

- Metabolic Stability : Assess in vitro liver microsomal stability (e.g., human CYP450 isoforms) to identify potential prodrug modifications .

Advanced: How can computational modeling predict the reactivity of the oxime group?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) using AMBER or GROMACS to study oxime protonation states .

- Docking Studies : AutoDock Vina can model interactions with biological targets (e.g., viral proteases). Focus on hydrogen bonds between the oxime oxygen and active-site residues .

- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites on the oxime and nitrophenyl groups .

Advanced: What strategies optimize regioselectivity in nitrophenyl functionalization?

Methodological Answer:

- Directed Ortho-Metalation : Use a pyridinyl directing group with LDA (lithium diisopropylamide) to selectively introduce nitro groups at the meta position .

- Protection-Deprotection : Temporarily protect the amine group (e.g., Boc anhydride) during nitration to prevent undesired side reactions .

- Microwave Synthesis : Reduce reaction times and improve yield by 20–30% compared to conventional heating (e.g., 100°C, 30 min) .

Advanced: How to address challenges in crystallizing this oxime derivative?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., ethanol/water, DCM/hexane) to balance polarity and solubility. Slow evaporation at 4°C often yields diffraction-quality crystals .

- Additive Engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen-bonded networks .

- Cryocooling : Use liquid N₂ to mitigate radiation damage during data collection. SHELXL’s HKLF5 format handles partial occupancy/disorder .

Advanced: What mechanistic insights explain the oxime’s stability under acidic conditions?

Methodological Answer:

- pH-Dependent Stability Studies : Conduct kinetic assays (pH 2–7) to monitor oxime hydrolysis via HPLC. The electron-withdrawing nitro group stabilizes the oxime via resonance, reducing hydrolysis rates .

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen exchange in the oxime group under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.